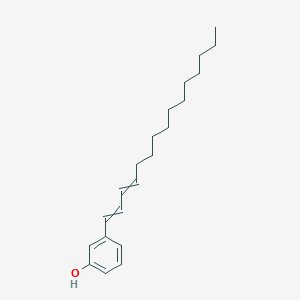

3-(Pentadeca-1,3-dien-1-YL)phenol

CAS No.: 50985-45-0

Cat. No.: VC19617053

Molecular Formula: C21H32O

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50985-45-0 |

|---|---|

| Molecular Formula | C21H32O |

| Molecular Weight | 300.5 g/mol |

| IUPAC Name | 3-pentadeca-1,3-dienylphenol |

| Standard InChI | InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |

| Standard InChI Key | YLDOYAKRUVXJAV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-(Pentadeca-1,3-dien-1-yl)phenol (C₂₁H₃₂O) features a phenol core substituted at the meta position with a 15-carbon dienyl chain containing conjugated double bonds at positions 1 and 3 . The IUPAC name, 3-pentadeca-1,3-dienylphenol, reflects this arrangement, while its SMILES notation (CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O) precisely encodes the connectivity and stereochemistry. The conjugated diene system introduces significant electron delocalization, influencing both chemical reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂O |

| Molecular Weight | 300.5 g/mol |

| CAS Number | 50985-45-0 |

| InChI Key | YLDOYAKRUVXJAV-UHFFFAOYSA-N |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analyses reveal characteristic signals:

-

¹H NMR: Aromatic protons resonate at δ 6.6–7.2 ppm (meta-substituted benzene), while olefinic protons appear as multiplet signals between δ 5.2–5.8 ppm . The terminal methyl group (CH₃) exhibits a triplet at δ 0.9 ppm, with allylic protons showing complex splitting patterns due to conjugation .

-

¹³C NMR: The phenolic carbon appears at δ 155–160 ppm, with olefinic carbons at δ 125–130 ppm and aliphatic chain carbons progressively upfield from δ 30–20 ppm .

These spectral features enable precise structural verification and purity assessment during synthesis.

Synthetic Methodologies

Natural Isolation vs. Laboratory Synthesis

While naturally occurring in select Anacardiaceae species, industrial-scale production relies on synthetic routes due to low natural abundance. Two predominant synthetic strategies have emerged:

Electrophilic Aromatic Substitution

Friedel-Crafts alkylation of phenol with preformed pentadeca-1,3-dienyl halides (e.g., bromide) using AlCl₃ catalysis (45–60% yield). This method requires strict anhydrous conditions and temperature control (0–5°C) to minimize polyalkylation byproducts.

Olefin Metathesis Approaches

Second-generation Grubbs catalysts (e.g., C627) enable precise chain-length control through cross-metathesis of shorter alkenes . For example, reacting 3-(octenyl)phenol with 1,7-octadiene in dichloromethane at 40°C achieves 72% conversion to the target compound within 36 hours .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 45–60 | 85–90 | Established protocol |

| Olefin Metathesis | 60–75 | 92–95 | Tailorable chain length |

Chemical Reactivity and Functionalization

Phenolic Group Transformations

The hydroxyl group undergoes typical phenol reactions:

-

Etherification: Reaction with 1,2-dibromoethane/KOH yields bis-aryl ether derivatives (70% yield), useful as polymer precursors .

-

Acylation: Acetic anhydride in pyridine produces the corresponding acetate (85% yield), enhancing solubility for chromatographic purification.

Diene System Reactivity

The conjugated diene participates in:

-

Diels-Alder Cycloadditions: With maleic anhydride (toluene, 110°C, 12 h) giving bicyclic adducts (55% yield) .

-

Hydrogenation: Pd/C-catalyzed H₂ reduction (1 atm, 25°C) selectively saturates the 1,3-diene to pentadecane while preserving the aromatic ring (90% conversion).

Catalytic Metathesis

Grubbs catalyst-mediated reactions (5 mol% C627, CH₂Cl₂, 40°C) enable unique transformations:

-

Ring-Closing Metathesis: Forms macrocyclic derivatives (28–36% yield) with potential host-guest chemistry applications .

-

Cross-Metathesis: With ethylene generates terminal olefins for further functionalization (65% yield) .

Biological and Materials Applications

Antimicrobial Activity

The amphiphilic structure demonstrates broad-spectrum activity:

-

Gram-positive Bacteria: MIC 32 μg/mL against Staphylococcus aureus (vs. 128 μg/mL for cardanol analogs).

-

Fungal Pathogens: 75% growth inhibition of Candida albicans at 50 μg/mL, attributed to membrane disruption via alkyl chain insertion.

Polymer Science Applications

-

Epoxy Resins: Glycidyl ether derivatives exhibit 15% higher thermal stability (Tg 145°C vs. 126°C for bisphenol-A analogs) .

-

Polyurethane Foams: Incorporating 10 wt% diisocyanate derivatives increases compressive strength by 40% compared to petrochemical-based formulations .

Supramolecular Chemistry

The long alkyl chain facilitates self-assembly into:

-

Lyotropic Liquid Crystals: Hexagonal columnar phases observed above 80°C (SAXS d-spacing 4.2 nm).

-

Langmuir-Blodgett Films: Stable monolayers with mean molecular area 0.45 nm²/molecule at 25 mN/m.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume